molecular formula C10H12N2O2S B3327519 Methyl 4-{[(methylamino)carbothioyl]amino}benzoate CAS No. 35006-94-1

Methyl 4-{[(methylamino)carbothioyl]amino}benzoate

Cat. No.: B3327519
CAS No.: 35006-94-1
M. Wt: 224.28 g/mol
InChI Key: LALORMGZKFIVPJ-UHFFFAOYSA-N
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Description

Methyl 4-{[(methylamino)carbothioyl]amino}benzoate is a chemical compound of interest in scientific research and development. As a thiourea derivative, it serves as a valuable building block and intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its molecular structure, which incorporates both benzoate and thiourea functional groups, makes it a candidate for investigation in areas such as medicinal chemistry and materials science. Researchers may explore its potential as a precursor in the synthesis of compounds with biological activity or specific binding properties. This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(methylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-11-10(15)12-8-5-3-7(4-6-8)9(13)14-2/h3-6H,1-2H3,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALORMGZKFIVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for Methyl 4 Methylamino Carbothioyl Amino Benzoate

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect synthetic routes to Methyl 4-{[(methylamino)carbothioyl]amino}benzoate often rely on the principle of functional group interconversion, starting from more readily available substituted benzoate (B1203000) derivatives. These multi-step approaches provide flexibility and are crucial when direct precursors are not accessible.

A common and effective strategy for synthesizing the target compound begins with commercially available nitro- or cyano-substituted methyl benzoates. This pathway hinges on the chemical reduction of the nitro or cyano group to a primary amine, which then serves as the key intermediate for the subsequent introduction of the thiourea (B124793) moiety.

The process typically starts with Methyl 4-nitrobenzoate. The critical step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), yielding Methyl 4-aminobenzoate (B8803810). A variety of reducing agents can accomplish this transformation, with the choice often depending on factors like yield, selectivity, and reaction conditions. For instance, catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method. google.com Alternative classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). More modern and milder reagents like thiourea dioxide have also been employed for the reduction of nitro groups. youtube.com

Once Methyl 4-aminobenzoate is synthesized and isolated, it is converted to the final product, this compound, by reacting it with methyl isothiocyanate. This second step is an efficient method for forming the N,N'-disubstituted thiourea structure.

A similar pathway can be envisioned starting from Methyl 4-cyanobenzoate. The cyano group (-CN) can also be reduced to a primary amine (-NH₂). google.comgoogle.com Catalytic hydrogenation is also effective for this conversion. Following the reduction, the resulting Methyl 4-aminobenzoate intermediate is treated with methyl isothiocyanate as described above.

Table 1: Synthetic Pathway from Methyl 4-nitrobenzoate
StepStarting MaterialReactionKey ReagentsIntermediate/Product
1Methyl 4-nitrobenzoateNitro Group ReductionH₂/Pd-C, Sn/HCl, or Thiourea Dioxide youtube.comMethyl 4-aminobenzoate
2Methyl 4-aminobenzoateThiourea FormationMethyl isothiocyanate (CH₃NCS)This compound

This section focuses on methods where the thiourea core is constructed upon a pre-existing molecule, specifically the Methyl 4-aminobenzoate intermediate. The derivatization of this primary amine is the most direct and widely used approach to introduce the [(methylamino)carbothioyl] group.

The most straightforward method is the reaction of Methyl 4-aminobenzoate with Methyl isothiocyanate. In this reaction, the nucleophilic amino group of the benzoate attacks the electrophilic carbon atom of the isothiocyanate, leading to the formation of the target thiourea derivative in a single, high-yielding step. This reaction is often carried out in a suitable organic solvent like acetone (B3395972) or acetonitrile (B52724) at room temperature or with gentle heating.

Table 2: Methods for Derivatization of Methyl 4-aminobenzoate
MethodReagentsDescriptionAdvantages
Direct Isothiocyanate AdditionMethyl isothiocyanateA one-step nucleophilic addition reaction.High atom economy, simple procedure, generally high yields.
Carbon Disulfide Method1. Carbon disulfide (CS₂) 2. Methylamine (B109427) or other reagentsA two-step, one-pot synthesis via a dithiocarbamate (B8719985) intermediate. nih.govtandfonline.comUseful when the corresponding isothiocyanate is unavailable.

Optimization of Reaction Conditions and Efficiency

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, control of temperature and pressure, and the selection of an appropriate catalyst.

The choice of solvent plays a critical role in the synthesis of thioureas, influencing reaction rates, yields, and even the stability of the final product. The solvent must effectively dissolve the reactants, particularly the amine precursor and the isothiocyanate.

Polar aprotic solvents such as acetonitrile, acetone, N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used for this type of synthesis. These solvents facilitate the reaction by stabilizing the polar transition state of the nucleophilic attack without interfering with the reactants through hydrogen bonding. In some cases, the choice of solvent can be crucial to prevent decomposition of the product. iwu.edu The use of green reaction media, such as water, has also been explored for thiourea synthesis, sometimes in conjunction with liquid-assisted grinding (LAG) or specific catalysts. nih.govtandfonline.com However, aqueous solutions can sometimes negatively impact conversion rates depending on the specific reactants. nih.gov

Table 3: General Effects of Solvents on Thiourea Synthesis
Solvent TypeExamplesGeneral Effect on Reaction
Polar AproticAcetonitrile, Acetone, DMF, THFGenerally promotes the reaction by stabilizing the polar transition state, leading to good yields.
Polar ProticEthanol, Methanol, WaterCan solvate the amine reactant, potentially slowing the reaction rate. Water can sometimes lead to low conversion. nih.gov
Non-polarToluene, HexaneMay result in slow reaction rates due to poor stabilization of the polar transition state.
Solvent-freeMechanochemistry (Grinding)An environmentally friendly option that can lead to quantitative synthesis without bulk solvents. nih.gov

Temperature is a critical parameter that must be carefully controlled to ensure both a reasonable reaction rate and high product purity. The formation of thioureas from amines and isothiocyanates is typically exothermic and can often proceed efficiently at room temperature.

However, gentle heating (e.g., to 40-60 °C) may be applied to increase the reaction rate, particularly with less reactive amines. Some syntheses of substituted thioureas are performed at temperatures up to 100°C to achieve completion within a few hours. tandfonline.com It is essential to establish an optimal temperature range, as excessive heat can lead to the formation of byproducts or decomposition of the reactants or the thiourea product. iwu.edu For example, in the synthesis of related compounds, specific temperature ranges (e.g., 0-10 °C or 10-20 °C) were found to be optimal to prevent the formation of undesired side products. iwu.edu

Reactions to form substituted thioureas are almost always conducted at atmospheric pressure. The use of elevated or reduced pressure is generally unnecessary unless dealing with highly volatile reactants or products.

Table 4: Impact of Temperature on Thiourea Synthesis
Temperature RangeEffect on Reaction RatePotential for Byproducts/Decomposition
Low (0-20 °C)SlowMinimal; may be required for sensitive substrates. iwu.edu
Ambient (20-40 °C)ModerateGenerally low; often the optimal range for simple thiourea syntheses.
Elevated (40-100 °C)FastIncreased risk; requires careful optimization to avoid product degradation. tandfonline.com

While the reaction between a primary amine and an isothiocyanate often proceeds efficiently without a catalyst, the use of a catalyst can accelerate the reaction rate and improve yields, particularly in challenging cases or when using alternative reagents like carbon disulfide.

For the direct reaction with isothiocyanates, a mild base catalyst such as triethylamine (B128534) or pyridine (B92270) can be used. The base can deprotonate the amine, increasing its nucleophilicity and thus accelerating its attack on the electrophilic isothiocyanate carbon.

In syntheses that start from amines and carbon disulfide, a catalyst is often essential. For example, deep eutectic solvents (DES) like a choline (B1196258) chloride-urea mixture have been successfully used as inexpensive and green catalysts to promote this transformation in water. tandfonline.com The catalyst in this system plays an important role in facilitating the multi-step reaction. Thiourea-based organocatalysts are also a major class of catalysts that operate by activating electrophiles through hydrogen bonding. researchgate.net This same hydrogen-bonding capability is inherent to the thiourea product itself and the intermediates during its formation, highlighting the importance of these non-covalent interactions in the reaction mechanism.

Table 5: Potential Catalysts for Thiourea Synthesis
Catalyst TypeExampleProposed Role/MechanismApplicable Reaction
NoneN/AReaction proceeds via uncatalyzed nucleophilic addition.Amine + Isothiocyanate
Base CatalystTriethylamine, PyridineIncreases the nucleophilicity of the amine.Amine + Isothiocyanate
Deep Eutectic Solvent (DES)Choline Chloride–Urea (B33335) tandfonline.comActs as a green catalyst to promote the reaction.Amine + Carbon Disulfide

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, a substituted thiourea, is increasingly being evaluated through the lens of green chemistry. This branch of chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this specific compound, the primary and most direct route involves the reaction of Methyl 4-aminobenzoate with methyl isothiocyanate. The application of green chemistry principles to this and alternative synthetic pathways centers on improving atom economy, minimizing waste, and utilizing sustainable resources.

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product, generating no waste.

The primary synthesis of this compound is an addition reaction, which is inherently atom-economical.

Reaction: Methyl 4-aminobenzoate + Methyl isothiocyanate → this compound

This reaction, in principle, has a 100% atom economy as it involves the direct combination of the two reactant molecules with no byproducts formed. This makes it a highly efficient and green synthetic route from an atom economy perspective.

However, waste can still be generated through purification processes and the use of solvents. Strategies to mitigate this include:

Solvent-Free Synthesis: Mechanochemical methods, such as grinding the reactants together in a mortar and pestle or using a ball mill, can facilitate the reaction in the absence of a solvent. nih.gov This approach has been successfully applied to the synthesis of various thioureas, often resulting in quantitative yields and eliminating the need for solvent-related waste. nih.gov

Catalyst-Free Reactions: The reaction between amines and isothiocyanates typically does not require a catalyst, which simplifies the process and avoids waste associated with catalyst synthesis and removal.

Alternative Waste-Reducing Routes: While the isothiocyanate route is highly atom-economical, other methods for creating the thiourea linkage exist, though they often have lower atom economies. For instance, the use of carbon disulfide with primary amines is a common method for synthesizing thioureas. nih.govorganic-chemistry.org However, this process can generate byproducts and often requires harsher conditions. nih.govorganic-chemistry.org Another approach involves the in-situ formation of isothiocyanates from primary amines using reagents like triflic anhydride (B1165640) as a desulfurating agent, which can then react to form thioureas. ijacskros.com While effective, this introduces additional reagents and potential waste streams. ijacskros.com Electrochemical methods for the synthesis of related isothioureas have also been explored, which can reduce the need for stoichiometric oxidants and minimize waste. keaipublishing.com

The following table provides a comparative overview of different synthetic strategies for thioureas in the context of atom economy and waste reduction.

Synthetic StrategyReactantsByproductsAtom EconomyWaste Reduction Features
Isothiocyanate Addition Amine, IsothiocyanateNone (in theory)100%Inherently high atom economy; can be performed solvent-free.
Carbon Disulfide Method Amine, Carbon DisulfideH₂S (in some variations)< 100%Can be performed in water, but CS₂ is volatile and flammable. nih.govorganic-chemistry.org
Electrochemical Synthesis Thiophenols, Isocyanides, AminesMinimalHighAvoids heavy metal catalysts and stoichiometric oxidants. keaipublishing.com
Mechanochemical Synthesis Amine, IsothiocyanateNone100%Solvent-free, reduces energy consumption, and simplifies purification. nih.gov

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents plays a crucial role in the environmental impact of a synthetic process. Green chemistry encourages the use of non-toxic, renewable, and biodegradable solvents and reagents.

For the synthesis of this compound and related thioureas, several green alternatives to conventional organic solvents have been investigated:

Water: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. The synthesis of thioureas from amines and carbon disulfide has been successfully demonstrated in an aqueous medium. nih.govresearchgate.net "On-water" reactions, where the reaction occurs at the interface of water and insoluble organic reactants, have also been shown to be effective for the synthesis of unsymmetrical thioureas from isothiocyanates and amines. organic-chemistry.org This method often leads to simple product isolation through filtration. organic-chemistry.org

Deep Eutectic Solvents (DESs): DESs are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, have low toxicity, and can be derived from renewable resources. researchgate.net Choline chloride-based DESs have been used as both a solvent and a catalyst for the synthesis of thioureas, offering high efficiency and the potential for recycling and reuse. researchgate.netrsc.orgrsc.org

Bio-based Solvents: Solvents derived from biomass are gaining attention as sustainable alternatives to petroleum-based solvents. Cyrene, a solvent derived from cellulose, has been successfully used for the one-pot synthesis of nitro N,N'-diaryl thioureas with nearly quantitative yields, demonstrating its viability as a green alternative to solvents like tetrahydrofuran (THF). nih.gov

The following table summarizes the use of sustainable solvents in thiourea synthesis.

SolventTypeAdvantagesExample Application
Water Green SolventNon-toxic, abundant, non-flammable.Synthesis of thioureas from amines and carbon disulfide. nih.gov
**Deep Eutectic Solvents (e.g., Choline Chloride/SnCl₂) **Green Solvent/CatalystBiodegradable, low toxicity, recyclable. researchgate.netrsc.orgDirect preparation of monosubstituted thioureas. rsc.orgrsc.org
Cyrene Bio-based SolventDerived from renewable resources, biodegradable.One-pot synthesis of nitro N,N'-diaryl thioureas. nih.gov
Ethanol Bio-based SolventRenewable, less toxic than many organic solvents.Recrystallization of thiourea products. nih.gov

In addition to sustainable solvents, the choice of reagents is also critical. The use of methyl isothiocyanate, while highly efficient, should be handled with care due to its toxicity. Research into greener alternatives for the "thio" source in thiourea synthesis is ongoing. For example, using elemental sulfur in multicomponent reactions presents a more atom-economical and less hazardous option compared to reagents like thiophosgene (B130339). mdpi.com

Theoretical and Computational Investigations of Methyl 4 Methylamino Carbothioyl Amino Benzoate

Electronic Structure and Molecular Orbital Theory Studies

Investigations into the electronic structure are crucial for predicting a molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 4-{[(methylamino)carbothioyl]amino}benzoate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy configuration. Such calculations would provide a foundational understanding of the molecule's shape and steric properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large gap implies high stability and low reactivity. For this compound, an analysis of its FMOs would map out the regions of the molecule most likely to be involved in chemical reactions.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map would visualize the electrostatic potential on the electron density surface of this compound. This mapping would identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, offering a guide to its intermolecular interactions and reactive centers.

Conformational Analysis and Potential Energy Surfaces

The flexibility of a molecule and the presence of different stable conformations can significantly influence its physical and biological properties.

Torsional Scans and Identification of Stable Conformations

Due to the presence of several single bonds, this compound can exist in various conformations. Torsional scans, or potential energy surface (PES) scans, would be performed by systematically rotating specific dihedral angles within the molecule and calculating the energy at each step. This process would identify the lowest energy (most stable) conformers and the energy barriers between them, providing a comprehensive picture of the molecule's conformational landscape.

Influence of Intramolecular Hydrogen Bonding on Molecular Structure

Concluding Remarks:

While the framework for a thorough theoretical and computational investigation of this compound is well-established within the scientific community, the specific application of these methods to this particular compound is not documented in accessible research. The generation of the requested detailed data tables and in-depth findings is contingent upon future research initiatives focusing on this molecule.

Prediction of Spectroscopic Signatures

Theoretical predictions of spectroscopic signatures provide invaluable insights into the structural and electronic properties of a molecule. These computational methods allow for the simulation of spectra, which can aid in the interpretation of experimental data or predict the spectral characteristics of novel compounds.

Vibrational Frequency Calculations (Infrared and Raman)

Vibrational frequency calculations, typically performed using methods like DFT, predict the infrared (IR) and Raman active vibrational modes of a molecule. These calculations can help in assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within this compound, including the C=O of the ester, the C=S of the thiourea (B124793) moiety, and the N-H and C-H bonds. However, no specific computed vibrational frequency data for this compound have been reported.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry, often utilizing the Gauge-Including Atomic Orbital (GIAO) method. Such calculations can help in the structural elucidation of a molecule by correlating the computed isotropic shielding values with experimentally observed chemical shifts. For this compound, these predictions would be crucial for assigning the resonances of the aromatic protons, the methyl groups, and the carbons in the benzene (B151609) ring and the thiourea backbone. At present, there are no published computational studies detailing these NMR predictions for the title compound.

Electronic Absorption (UV-Vis) Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions, which are expected for a conjugated system like this compound. This information is valuable for understanding the electronic structure and chromophoric properties of the molecule. Specific TD-DFT simulation results for this compound are not found in the current body of scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior

Solvent Effects on Conformational Preferences and Molecular Interactions

MD simulations in explicit or implicit solvent models can reveal how the surrounding medium influences the conformational landscape of a molecule. For this compound, such simulations would explore the rotational barriers around its single bonds and the stability of different conformers in various solvents. The interactions between the solute and solvent molecules, such as hydrogen bonding, could also be characterized. Research detailing these specific solvent effects for the title compound through molecular dynamics is currently unavailable.

Time-Dependent Behavior of the Chemical Compound

MD simulations can track the atomic positions of a molecule over time, providing a dynamic picture of its behavior. This can include the analysis of conformational changes, the flexibility of different molecular regions, and the time scale of these motions. Such an analysis for this compound would offer a deeper understanding of its behavior in a dynamic environment. However, no published studies were found that report on the time-dependent molecular dynamics of this specific compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Theoretical Frameworks

QSAR and QSPR models are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov These models are predicated on the principle that the structure of a molecule dictates its activity and properties. By quantifying structural features, known as molecular descriptors, it becomes possible to predict the behavior of new or untested compounds. nih.gov

For thiourea derivatives, QSAR studies have been effectively employed to correlate their structural attributes with various biological activities, including anticancer and anti-HCV effects. nih.govnih.gov These studies typically involve the calculation of a wide array of molecular descriptors. nih.gov

The foundation of any QSAR/QSPR model lies in the accurate computation of molecular descriptors. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological, among others. For a molecule like this compound, these descriptors are derived from its computationally optimized 3D structure.

Electronic Descriptors: These descriptors are crucial for understanding the reactivity and interaction capabilities of the molecule. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are central to chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of molecular stability.

Partial Atomic Charges: The distribution of electron density across the molecule, represented by partial charges on each atom, is critical for identifying sites prone to electrophilic or nucleophilic attack.

Thermodynamic Descriptors: These properties provide insight into the stability and formation of the molecule. Important thermodynamic descriptors include:

Heat of Formation: The change in enthalpy when a compound is formed from its constituent elements in their standard states.

Gibbs Free Energy: A measure of the thermodynamic potential that can be used to predict the spontaneity of a process.

Entropy: A measure of the randomness or disorder of a system.

Structural and Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are important for its interaction with biological targets. They include:

Molecular Weight: The mass of one mole of the substance.

Molecular Volume and Surface Area: These parameters are related to the steric fit of the molecule in a receptor site.

LogP (Octanol-Water Partition Coefficient): A measure of the hydrophobicity of a compound, which is critical for its pharmacokinetic properties, such as absorption and distribution. farmaciajournal.com For a series of studied thiourea derivatives, LogP values were found to be in a range that suggests promising bioavailability. farmaciajournal.com

The following table provides a hypothetical representation of computed molecular descriptors for this compound, based on general values for similar thiourea derivatives.

Descriptor CategoryDescriptor NameHypothetical ValueSignificance
Electronic HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.2 eVElectron-accepting capacity
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Dipole Moment4.5 DMolecular polarity and interactions
Thermodynamic Heat of Formation-30.5 kcal/molThermodynamic stability
Structural/Steric Molecular Weight224.28 g/mol Size of the molecule
LogP2.8Lipophilicity and membrane permeability
Polar Surface Area75.5 ŲHydrogen bonding potential

Note: The values in this table are hypothetical and serve as an illustration of the types of descriptors calculated in a QSAR/QSPR study.

Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -NO₂, -CN, -CF₃) would be expected to lower the HOMO and LUMO energies, potentially increasing the molecule's electron-accepting character.

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -NH₂) would raise the HOMO energy, enhancing the electron-donating ability of the molecule.

Modifications of the Thiourea Moiety: The -NH-C(S)-NH- linkage is a key feature of the molecule.

Alkylation of Nitrogen Atoms: Altering the methyl groups on the nitrogen atoms would impact the steric bulk and lipophilicity of the compound. Larger alkyl groups would increase the LogP value and could introduce steric hindrance, affecting interactions with biological targets.

Replacement of the Sulfur Atom: Replacing the sulfur atom with an oxygen atom to form the corresponding urea (B33335) derivative would significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. The thiocarbonyl group (C=S) is a weaker hydrogen bond acceptor than the carbonyl group (C=O).

The following table illustrates potential theoretical correlations for structural variations of this compound.

Structural VariationPredicted Effect on DescriptorPredicted Consequence for Property/Activity
Addition of an EWG to the phenyl ringDecrease in HOMO/LUMO energiesAltered reactivity and receptor binding affinity
Addition of an EDG to the phenyl ringIncrease in HOMO energyEnhanced electron-donating properties
Replacement of -CH₃ with a larger alkyl groupIncrease in LogP and steric hindranceIncreased lipophilicity, potential decrease in binding affinity
Replacement of C=S with C=OIncreased polarity, stronger H-bond acceptorAltered solubility and intermolecular interactions

Reactivity Profiles and Mechanistic Studies of Methyl 4 Methylamino Carbothioyl Amino Benzoate

Reaction Sites and Electrophilic/Nucleophilic Characteristics

The molecular structure of Methyl 4-{[(methylamino)carbothioyl]amino}benzoate features several potential sites for chemical reactions. The distribution of electron density across the molecule, influenced by the inductive and resonance effects of its functional groups, dictates its electrophilic and nucleophilic properties.

Table 1: Key Reactive Sites and Their Chemical Characteristics
Functional GroupPrimary Reactive SiteCharacteristicPotential Reactions
Thiocarbonyl (C=S)Sulfur AtomNucleophilic, Basic, SoftAlkylation, Protonation, Coordination to Metals
Thiocarbonyl (C=S)Carbon AtomElectrophilicNucleophilic Addition
Amine (NH)Nitrogen AtomsNucleophilic, BasicAlkylation, Acylation, Protonation, Hydrogen Bonding
Ester (C=O)Carbonyl CarbonElectrophilicNucleophilic Acyl Substitution (e.g., Hydrolysis, Aminolysis)
Aromatic RingOrtho positions to the thiourea (B124793) groupNucleophilicElectrophilic Aromatic Substitution

Reactivity of the Thiocarbonyl Group

The thiocarbonyl (C=S) group is a dominant feature of the molecule's reactivity. Compared to its oxygen analog, the carbonyl (C=O) group, the C=S double bond is significantly weaker and more polarizable. caltech.edu The dissociation energy for a C=S bond is approximately 115 kcal/mol, which is considerably lower than the ~162 kcal/mol for a C=O bond. caltech.edu This is due to the less effective overlap between the 2p orbital of carbon and the 3p orbital of sulfur.

This inherent weakness makes the thiocarbonyl group more reactive than a carbonyl group. caltech.edu The sulfur atom, with its lone pairs of electrons, acts as a soft nucleophilic center and is susceptible to reaction with soft electrophiles. It is also the primary site of protonation in acidic media. wikipedia.org Conversely, the thiocarbonyl carbon is electrophilic and can be attacked by nucleophiles. Thioureas can serve as sulfide (B99878) sources by reacting with alkyl halides at the sulfur atom to form isothiouronium salts, which can then be hydrolyzed to thiols. wikipedia.org

Role of the Ester and Amine Functionalities

The nitrogen atoms of the thiourea moiety possess lone pairs of electrons, rendering them nucleophilic and basic. Their reactivity is influenced by their chemical environment. The nitrogen atom attached directly to the aromatic ring can donate electron density into the ring via resonance, while the nitrogen of the methylamino group is a more localized center of basicity. These amine groups can participate in hydrogen bonding, which can influence the molecule's physical properties and interactions. nih.gov They are also potential sites for alkylation or acylation, depending on the reaction conditions.

Aromatic Ring Reactivity (e.g., Electrophilic Aromatic Substitution)

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the ester group and the N-linked thiourea group.

Ester Group (-COOCH₃): This group is electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance effect of the carbonyl. It deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. stackexchange.comyoutube.com

Since the two substituents are in a para arrangement, their directing influences are antagonistic. msu.edu The activating, ortho-directing effect of the thiourea nitrogen will compete with the deactivating, meta-directing effect of the ester group. In electrophilic substitution reactions, the incoming electrophile would be directed to the positions ortho to the more strongly activating (or less deactivating) group, which in this case is the thiourea moiety. Therefore, substitution is most likely to occur at the positions labeled 2 and 6 in the ring.

Hydrolysis and Solvolysis Reactions

The stability of this compound in solution is primarily dictated by the susceptibility of its ester and thiourea linkages to cleavage by solvent molecules, a process known as solvolysis (or hydrolysis in water).

Mechanism of Ester Hydrolysis under Acidic and Basic Conditions

The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions, each proceeding through a distinct mechanism. ucoz.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible equilibrium process. youtube.com The mechanism involves the following steps:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, and then another proton is transferred to the methoxy (B1213986) group, converting it into a good leaving group (methanol). youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. youtube.com

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final carboxylic acid product. youtube.com

Base-Promoted Hydrolysis (Saponification): In basic conditions, the hydrolysis is an irreversible reaction because the final step is an acid-base reaction that drives the equilibrium forward. libretexts.org

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. libretexts.orgyoutube.com

Tetrahedral Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. libretexts.org

Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, creating a carboxylate salt and a molecule of methanol. This acid-base reaction is essentially irreversible and pulls the entire reaction to completion. libretexts.orgyoutube.com

Stability of the Thiourea Moiety to Solvolytic Cleavage

The thiourea linkage is generally more stable to hydrolysis than the ester group. The C-N bonds within the thiourea moiety are strong and not readily cleaved under neutral or mildly acidic or basic conditions. This stability is evidenced by the widespread use of thiourea and its derivatives as reagents in a variety of organic reactions that are often carried out in aqueous or alcoholic solutions. wikipedia.org

However, under harsh conditions, such as prolonged heating with strong acids or bases, the thiourea group can undergo hydrolysis. The cleavage of the C-N bonds would ultimately lead to the formation of methylamine (B109427), 4-aminobenzoic acid (from the hydrolysis of the ester), carbon dioxide (or carbonate), and hydrogen sulfide (or sulfide). The greater resistance of the thiourea moiety to solvolysis compared to the ester means that selective hydrolysis of the ester group can typically be achieved under controlled conditions without affecting the thiourea structure.

Cyclization and Rearrangement Reactions

The thiourea moiety is a versatile precursor for the synthesis of various heterocyclic systems. However, the potential for rearrangement in this specific molecular framework is limited.

The para-substitution pattern of this compound, with the ester group located distally from the thiourea linkage, generally prevents direct intramolecular cyclization without the introduction of an external reagent. The most significant cyclization pathways involve the reaction of the thiourea group with bifunctional electrophiles to construct a new heterocyclic ring.

One of the most prominent examples of such a reaction is the Hantzsch thiazole (B1198619) synthesis . nih.govchemhelpasap.comsynarchive.com This reaction involves the condensation of a thioamide (in this case, the thiourea derivative) with an α-halocarbonyl compound. The mechanism proceeds through the initial nucleophilic attack of the thiocarbonyl sulfur onto the α-carbon of the halocarbonyl, displacing the halide in an SN2 reaction. This forms an isothiouronium intermediate. Subsequent intramolecular cyclization occurs via the attack of a thiourea nitrogen atom on the carbonyl carbon, followed by dehydration to yield a 2-aminothiazole (B372263) derivative. chemhelpasap.com The reaction is typically carried out in a polar solvent like ethanol. chemhelpasap.com

The regioselectivity of the cyclization can be influenced by reaction conditions. In neutral solvents, N-monosubstituted thioureas typically yield 2-(N-substituted amino)thiazoles exclusively. However, under strongly acidic conditions, mixtures of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles, can be formed. rsc.org

Another pathway for cyclization involves the reaction with dialkyl acetylenedicarboxylates. This reaction can lead to the formation of thiazolidinone derivatives through a cyclocondensation process. nih.gov

Reagent ClassProduct TypeGeneral Mechanism
α-Haloketones/α-Haloesters2-AminothiazolesS-alkylation followed by intramolecular condensation and dehydration.
Dialkyl AcetylenedicarboxylatesThiazolidinonesMichael addition followed by intramolecular cyclization.
Chloroacetic Acid2-Iminothiazolidin-4-onesS-alkylation followed by intramolecular cyclization.

The N-aryl, N'-alkyl thiourea scaffold of this compound is generally chemically robust and does not readily undergo thermal or acid-catalyzed rearrangements. Unlike related structures such as O-aryl thiocarbamates, which can undergo the Newman-Kwart rearrangement, the analogous 1,3-shift from nitrogen to sulfur in thioureas is not a common or facile process. The stability of the C-N bonds within the thiourea linkage contributes to its skeletal integrity under typical reaction conditions. Therefore, significant molecular rearrangement is not considered a characteristic reaction pathway for this class of compounds in the absence of highly specific reagents or photolytic conditions.

Oxidative and Reductive Transformations

The presence of both an oxidizable sulfur atom and a reducible ester group allows for selective redox transformations.

The thiocarbonyl sulfur atom is the most susceptible site for oxidation within the molecule. The outcome of the oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of a disulfide-linked species known as a formamidine (B1211174) disulfide.

A common and synthetically useful transformation is the oxidative cyclization of N-aryl thioureas to form 2-aminobenzothiazole (B30445) derivatives. This reaction, often promoted by reagents like bromine in chloroform (B151607) or sulfuryl chloride, proceeds through an electrophilic attack on the aromatic ring ortho to the thiourea group. However, for this compound, this pathway is disfavored due to the para-substitution.

Alternatively, oxidation with agents such as hydrogen peroxide or lead salts can convert the thiourea into a carbodiimide (B86325) intermediate via dehydrosulfurization. This reactive intermediate can then be trapped by nucleophiles or undergo further reactions. The mechanism involves the initial oxidation of sulfur, followed by elimination of sulfur monoxide (SO) or a related sulfur species to form the C=N double bond of the carbodiimide.

The ester and thiourea groups exhibit distinct reactivities toward reducing agents, allowing for selective transformations. The methyl ester group can be readily reduced to a primary alcohol (4-{[(methylamino)carbothioyl]amino}phenyl)methanol. This reduction is typically achieved with strong hydride-donating reagents.

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of quantitatively converting esters to primary alcohols. adichemistry.comlibretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic ester carbonyl carbon. This is followed by the departure of the methoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the corresponding alkoxide. An aqueous workup then protonates the alkoxide to yield the primary alcohol. youtube.com

In contrast, the thiourea linkage is generally stable under these conditions. The C=S bond is less electrophilic than the C=O bond of the ester and is not readily reduced by nucleophilic hydride reagents like LiAlH4 or the milder sodium borohydride (B1222165) (NaBH4) . libretexts.org NaBH4 is typically incapable of reducing esters under standard conditions, making LiAlH4 the reagent of choice for this specific transformation. libretexts.org This difference in reactivity allows for the chemoselective reduction of the ester functionality while preserving the thiourea core.

Reducing AgentEster Group ReactivityThiourea Group ReactivityOutcome
LiAlH4Reduced to primary alcoholStableSelective reduction of the ester.
NaBH4Generally unreactiveStableNo reaction on either group.
Catalytic Hydrogenation (e.g., H2/Raney Ni)Can be reducedPotential for desulfurizationPotential for over-reduction and decomposition.

Mechanistic Investigations of Derivative Formation

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. Mechanistic understanding of these reactions is key to predicting their outcomes.

The thiourea moiety is nucleophilic at both the sulfur and nitrogen atoms. The sulfur atom, being a soft nucleophile, readily undergoes S-alkylation when treated with alkyl halides. This SN2 reaction proceeds via the attack of the sulfur lone pair on the electrophilic carbon of the alkyl halide, yielding a highly stable S-alkyl isothiouronium salt. These salts are important intermediates in organic synthesis.

The nitrogen atoms of the thiourea group can also act as nucleophiles, although they are generally less reactive than the sulfur atom towards soft electrophiles. They can participate in reactions such as acylation with acid chlorides or anhydrides, typically under basic conditions, to form N-acyl derivatives. nih.gov

The methyl ester functionality undergoes reactions typical of carboxylic acid derivatives. Hydrolysis under either acidic or basic conditions will yield the corresponding carboxylic acid, 4-{[(methylamino)carbothioyl]amino}benzoic acid. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that then collapses to expel the methoxide leaving group. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen to increase its electrophilicity, followed by attack by water. The ester can also be converted into amides through aminolysis by heating with an amine.

Elucidation of Transition States and Reaction Intermediates

The elucidation of transition states and reaction intermediates for reactions involving this compound would likely be pursued through a combination of experimental techniques and computational modeling. Based on studies of similar aryl thiourea derivatives, several key intermediates and transition states can be postulated for its characteristic reactions.

Nucleophilic Attack and Isothiouronium Intermediates: One of the most fundamental reactions of thioureas involves the nucleophilic attack of the sulfur atom on an electrophile, such as an alkyl halide. pearson.com This proceeds through a transition state leading to the formation of a stable S-alkylisothiouronium salt as a key intermediate. The reaction is typically a bimolecular nucleophilic substitution (SN2) process.

For this compound, the reaction with an alkyl halide (R-X) would likely proceed as follows:

Nucleophilic Attack: The lone pair of electrons on the sulfur atom attacks the electrophilic carbon of the alkyl halide.

Transition State: A trigonal bipyramidal transition state is formed where the S-C bond is forming and the C-X bond is breaking.

Intermediate: The product is a stable S-alkylisothiouronium salt.

Hydrolysis of this intermediate, typically under basic conditions, would then lead to the formation of a thiol (R-SH) and a urea (B33335) derivative. pearson.com

Cyclization Reactions: N-Arylthioureas are known to undergo intramolecular cyclization reactions, often acid-catalyzed, to form various heterocyclic compounds. nih.gov For this compound, cyclization could be initiated by protonation of the thiocarbonyl sulfur, enhancing the electrophilicity of the thiocarbonyl carbon. Subsequent intramolecular nucleophilic attack by the aromatic ring (electrophilic aromatic substitution) or by one of the nitrogen atoms could lead to the formation of benzothiazole (B30560) or other heterocyclic systems. The transition states in these reactions would involve the formation of a cyclic structure with significant charge delocalization.

Oxidative Cyclization: Oxidation of N-arylthioureas can lead to the formation of benzothiazoles through an oxidative cyclization mechanism. researchgate.net The reaction likely proceeds through a series of intermediates, initiated by the oxidation of the sulfur atom. The exact nature of the intermediates and transition states would depend on the oxidizing agent used.

Computational Insights: Density Functional Theory (DFT) and other computational methods are invaluable tools for elucidating the structures and energies of transition states and intermediates that may be too transient to be observed experimentally. researchgate.netdntb.gov.ua For this compound, computational studies could model the reaction pathways for nucleophilic substitution, cyclization, and oxidation, providing detailed information on the geometries and energetic barriers of the associated transition states and the stability of intermediates.

Kinetic and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound would be influenced by several factors, including the nature of the reactants, the solvent, and the reaction conditions.

Kinetic Factors: The rate of reactions involving the thiourea moiety is highly dependent on the nucleophilicity of the sulfur atom and the electrophilicity of the reaction partner.

Substituent Effects: The electronic nature of the substituent on the aryl ring of analogous compounds has a significant effect on reaction rates. In the case of this compound, the para-substituted methyl benzoate (B1203000) group will influence the electron density on the thiourea moiety.

Solvent Effects: The choice of solvent can significantly impact the reaction kinetics. Polar aprotic solvents may be favored for SN2 reactions involving the thiourea as a nucleophile. kuleuven.be

Catalysis: Many reactions of thiourea derivatives can be catalyzed by acids, bases, or metal complexes. For instance, acid catalysis can accelerate cyclization reactions by protonating the thiocarbonyl group. nih.gov

Reaction Enthalpy and Entropy: The formation of stable intermediates, such as the S-alkylisothiouronium salt, is an enthalpically favorable process. pearson.com Cyclization reactions that lead to the formation of stable aromatic heterocyclic systems are also generally thermodynamically favored. Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of decomposition for thiourea and its derivatives have been investigated, providing insights into their thermal stability. nih.govresearchgate.net

Equilibrium Considerations: Some reactions involving thiourea derivatives, such as the reaction of aromatic amines with aryl isothiocyanates to form diaryl thioureas, are reversible and subject to equilibrium limitations. kuleuven.be

Interactive Data Table: Predicted Reactivity Profile

Reaction TypeKey Intermediate(s)Likely Transition State FeaturesKinetic InfluencesThermodynamic Drivers
Nucleophilic Substitution (SN2) S-alkylisothiouronium saltTrigonal bipyramidalNucleophilicity of sulfur, electrophilicity of substrate, solvent polarityFormation of a stable salt
Acid-Catalyzed Cyclization Protonated thiocarbonyl, cyclic carbocation (e.g., sigma complex)Formation of a new C-C or C-N bond within the same moleculeAcid concentration, temperature, electronic effects of substituentsFormation of a stable heterocyclic ring system
Oxidative Cyclization Oxidized sulfur species (e.g., sulfenic acid)Intramolecular cyclization with loss of protons/electronsOxidizing agent strength, temperatureFormation of an aromatic benzothiazole ring

Coordination Chemistry and Ligand Properties of Methyl 4 Methylamino Carbothioyl Amino Benzoate

Ligand Design and Binding Site Identification

The molecular structure of Methyl 4-{[(methylamino)carbothioyl]amino}benzoate features several potential donor atoms, making it an interesting candidate for coordination chemistry studies. The design of this ligand, incorporating a thiourea (B124793) moiety linked to a benzoate (B1203000) group, allows for a variety of binding interactions with metal centers.

Potential Chelation Modes Involving N, O, and S Donor Atoms

The thiourea core, with its sulfur and two nitrogen atoms, alongside the ester group's oxygen atoms, presents multiple possibilities for coordination. The most probable chelation modes involve the hard oxygen atom of the ester's carbonyl group and the soft sulfur atom of the thiourea group, which can form a stable six-membered chelate ring with a metal ion. This S,O-bidentate coordination is a common feature for N-acylthiourea derivatives. nih.gov

Another potential mode is N,S-bidentate chelation, where one of the nitrogen atoms of the thiourea moiety and the sulfur atom coordinate to the metal center. researchgate.net The specific mode of coordination is often influenced by the nature of the metal ion, with softer metals favoring coordination with the sulfur atom.

Influence of Aromatic and Ester Moieties on Coordination

The presence of the aromatic ring and the methyl ester group significantly influences the electronic properties and steric hindrance of the ligand. The electron-withdrawing nature of the methoxycarbonyl group on the phenyl ring can affect the electron density on the thiourea donor atoms, thereby modulating the strength of the metal-ligand bonds. The aromatic ring can also participate in π-stacking interactions, which can play a role in the supramolecular assembly of the resulting metal complexes.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands is well-established, and similar methodologies can be applied to this compound.

Preparation of Complexes with Transition and Main Group Metals

Complexes of this ligand can be prepared by reacting it with various metal salts in a suitable solvent. Transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II), as well as main group metals, are known to form stable complexes with N-aryl-N'-alkylthiourea ligands. nih.govmaterialsciencejournal.org The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries. materialsciencejournal.org For instance, a 1:2 metal-to-ligand ratio often yields complexes of the type [M(L)₂]. materialsciencejournal.org

Table 1: Examples of Synthesized Metal Complexes with Thiourea-Based Ligands

Metal Ion General Formula Potential Geometry
Cu(II) [Cu(L)₂] Square Planar
Ni(II) [Ni(L)₂] Square Planar
Zn(II) [Zn(L)₂] Tetrahedral

This table is illustrative and based on typical complexes formed with similar thiourea-based ligands.

Application of X-ray Crystallography for Molecular Structure Determination

Table 2: Representative Crystallographic Data for a Hypothetical [Ni(L)₂] Complex

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
β (°) 98.76
Coordination Geometry Distorted Square Planar
Ni-S bond length (Å) 2.215

This data is hypothetical and serves as an example of what might be expected for a complex of the title compound, based on known structures of similar complexes.

Catalytic Applications of the Chemical Compound's Metal Complexes (Mechanistic Perspective)

Role of the Ligand in Stabilizing Catalytically Active Species

Without primary or secondary research sources detailing studies on this specific compound, it is impossible to provide the requested data tables and in-depth research findings.

Mechanistic Proposals for Catalytic Cycles

The catalytic activity of complexes incorporating this compound is rooted in the ligand's versatile coordination properties, stemming from the presence of multiple donor atoms (sulfur and nitrogen). tandfonline.com While specific, experimentally verified catalytic cycles for this exact ligand are not extensively detailed in the current literature, plausible mechanistic pathways can be proposed based on the well-documented reactivity of related thiourea-metal complexes in catalytic processes such as transfer hydrogenation. rsc.org These proposals are fundamental to understanding how the ligand facilitates chemical transformations at a molecular level and for designing more efficient catalysts. waikato.ac.nz

The general structure of thiourea derivatives allows for a multitude of bonding possibilities, which is significant for their coordination chemistry with various metal ions. rsc.org The core of a proposed catalytic cycle typically involves the following key stages: catalyst activation, substrate coordination, the chemical transformation step (e.g., insertion or hydrogen transfer), and product release with catalyst regeneration.

A hypothetical catalytic cycle for the transfer hydrogenation of a ketone, using a generic transition metal complex (M) of this compound (L), is outlined below. This type of reaction is a common application for catalysts based on thiourea derivatives. rsc.org

Proposed Catalytic Cycle: Ketone Transfer Hydrogenation

Catalyst Formation/Activation: The active catalyst is formed by the coordination of the this compound ligand to a metal precursor. The ligand typically coordinates in a bidentate fashion through the sulfur and a nitrogen atom, forming a stable chelate ring. tandfonline.com In many cases, an activation step, such as the removal of a placeholder ligand, is required to generate a vacant coordination site on the metal center.

Substrate Coordination: The ketone substrate coordinates to the activated metal center. Simultaneously, a hydrogen donor molecule (e.g., isopropanol) also coordinates or interacts with the metal complex, often leading to the formation of a metal-hydride species.

Hydrogen Transfer: This is the crucial transformation step. The hydride is transferred from the metal center to the electrophilic carbon of the coordinated ketone. This step may be concerted or stepwise. The thiourea ligand, with its electron-donating properties, helps to stabilize the metal center throughout this process, influencing the rate and selectivity of the transfer.

Product Dissociation and Catalyst Regeneration: Once the hydrogen transfer is complete, the resulting alcohol product has a weaker affinity for the metal center and dissociates. This dissociation regenerates the active catalytic species, allowing it to enter a new cycle. The regeneration of the catalyst completes the loop, ensuring a small amount of the complex can convert a large amount of substrate.

The following table details the proposed elementary steps in a catalytic cycle for the transfer hydrogenation of a generic ketone to its corresponding alcohol.

StepProcessDescriptionRole of this compound Ligand
1 Ligand Coordination & Catalyst Formation The thiourea ligand (L) binds to a metal precursor M(X)n to form the active catalyst [M(L)(X)n-1]+.Stabilizes the metal center through S,N-chelation, creating a structurally defined and stable catalytic species. tandfonline.comrsc.org
2 Substrate & H-Donor Binding The ketone (R2CO) and a hydrogen donor (e.g., i-PrOH) coordinate to the metal center.Modulates the electronic properties of the metal, influencing substrate binding affinity and orientation.
3 Hydride Formation A hydride species [M-H] is formed via dehydrogenation of the hydrogen donor.The ligand's electronic effects influence the facility of hydride formation and its subsequent reactivity.
4 Migratory Insertion / H-Transfer The hydride migrates from the metal to the carbonyl carbon of the coordinated ketone.The steric and electronic profile of the ligand can influence the stereoselectivity of the hydrogen transfer step. waikato.ac.nz
5 Product Release & Regeneration The resulting alcohol product (R2CHOH) dissociates from the metal center, regenerating the active catalyst for the next cycle.Facilitates product release by stabilizing the regenerated catalyst, preventing decomposition and ensuring high turnover.

Derivatization and Analog Synthesis from Methyl 4 Methylamino Carbothioyl Amino Benzoate

Chemical Modifications of the Thiourea (B124793) Moiety

The thiourea functional group, characterized by its nucleophilic nitrogen and sulfur atoms, is amenable to a variety of chemical transformations. These modifications can significantly alter the electronic and steric profile of the molecule.

N-Alkylation and Acylation Reactions

The nitrogen atoms of the thiourea moiety can be readily alkylated or acylated to introduce new substituents. N-alkylation typically involves the reaction of the thiourea with an alkyl halide in the presence of a base. For instance, related thiourea derivatives have been successfully alkylated, such as in the synthesis of Methyl 2-(3-benzyl-3-methylthioureido)benzoate nih.gov. This suggests that the N-methyl group of the target compound could be further substituted, or the other nitrogen atom could be alkylated under appropriate conditions.

Acylation of the thiourea nitrogen is a common strategy to introduce a variety of acyl groups. This is often achieved by reacting the parent thiourea with an acyl chloride or anhydride (B1165640). Research on similar structures, such as Ethyl 4-(3-benzoylthioureido)benzoate, has demonstrated the feasibility of acylating the terminal nitrogen of the thiourea group nih.govnih.gov. For example, the reaction of a related aminobenzoate-thiourea precursor with various benzoyl chlorides in acetone (B3395972) yields the corresponding N-benzoylthioureido derivatives nih.gov.

Table 1: Examples of N-Acylation Products from a Related Thiourea Precursor
ReactantAcylating AgentProductYield (%)
Ethyl 4-aminobenzoate (B8803810) derived thioureaBenzoyl chlorideEthyl-4-(3-benzoylthioureido)benzoate67
Ethyl 4-aminobenzoate derived thiourea4-Chlorobenzoyl chlorideEthyl 4-[3-(4-chlorobenzoyl)thioureido]benzoate75
Ethyl 4-aminobenzoate derived thiourea3,4-Dichlorobenzoyl chlorideEthyl 4-[3-(3,4-dichlorobenzoyl)thioureido]benzoate67
Data derived from research on the synthesis of benzoylthioureido phenyl derivatives nih.gov.

Thionation and Desulfurization Strategies

While specific examples for Methyl 4-{[(methylamino)carbothioyl]amino}benzoate are not prevalent in the literature, the thiourea moiety is known to undergo thionation and desulfurization reactions. Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is not directly applicable here as the starting material already contains a thiocarbonyl.

Transformations of the Ester Functional Group

The methyl ester group at the para-position of the benzene (B151609) ring offers another avenue for derivatization, allowing for the modulation of solubility and the introduction of new functionalities.

Saponification to Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction, known as saponification, is typically carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521), followed by acidification. Studies on the hydrolysis of various methyl benzoates have shown that this transformation is generally efficient rsc.orgchemspider.com. Specifically, research on related ethyl 4-[3-(acyl)thioureido]benzoates has demonstrated that the ester can be saponified to the corresponding carboxylic acid, such as 4-[3-(3,4-Dichlorobenzoyl)thioureido]benzoic acid, without affecting the thiourea moiety nih.gov. This indicates that the ester group in this compound can be selectively hydrolyzed.

Table 2: Saponification of a Related Ethyl Ester Derivative
Starting MaterialProductReaction ConditionsYield (%)
Ethyl 4-[3-(3,4-dichlorobenzoyl)thioureido]benzoate4-[3-(3,4-Dichlorobenzoyl)thioureido]benzoic acidNot specified67
Data from the synthesis of the corresponding benzoic acid derivative nih.gov.

Transesterification Reactions

Transesterification allows for the conversion of the methyl ester to other alkyl esters, which can be useful for modifying the lipophilicity of the compound. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of another alcohol. While direct examples with the target molecule are scarce, the transesterification of methyl benzoate (B1203000) with various alcohols is a well-established process researchgate.netresearchgate.net. For example, the transesterification of methyl benzoate with 1-propanol can be achieved using a maghemite-ZnO catalyst researchgate.net. It is anticipated that this compound would undergo similar transformations.

Reduction to Alcohol

The ester functional group can be reduced to a primary alcohol, which can then serve as a handle for further functionalization, such as etherification or further oxidation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for ester reduction. The reduction of aromatic methyl esters to their corresponding benzyl alcohols is a common synthetic procedure. It is therefore highly probable that the methyl ester of the title compound can be reduced to the corresponding 4-(hydroxymethyl)phenyl derivative, providing a key intermediate for the synthesis of a new class of analogs.

Substitution Reactions on the Aromatic Ring

The aromatic core of this compound offers a scaffold for further functionalization. Strategic modifications to this ring can lead to a diverse range of analogues with tailored properties. Key methods for achieving such substitutions include directed ortho-metalation and palladium-catalyzed cross-coupling reactions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org

For this compound, the thiourea moiety presents a complex scenario for DoM. The N-H protons of the thiourea are acidic and would be preferentially deprotonated by strong organolithium bases like n-butyllithium. This would consume the base and prevent deprotonation of the aromatic ring. To utilize the thiourea group as a DMG, the N-H protons would first need to be protected. If protected, the lone pairs on the nitrogen and sulfur atoms could potentially direct lithiation to the ortho positions (C3 and C5) of the benzene ring. The amide and carbamate groups, which are structurally related to the thiourea linkage, are known to be effective DMGs. organic-chemistry.org

However, the ester group (-COOCH₃) at the para position complicates this strategy. Ester functionalities are susceptible to nucleophilic attack by organolithium reagents. Therefore, any DoM approach would need to be conducted at very low temperatures (e.g., -78 °C) to minimize side reactions. Alternatively, the ester could be temporarily converted to a more robust group, such as a carboxylic acid, which can itself act as a potent DMG. unblog.fr

Potential Electrophiles for Trapping the Aryllithium Intermediate:

Electrophile ClassExampleResulting Functional Group
Alkyl HalidesIodomethane (CH₃I)Methyl (-CH₃)
CarbonylsDimethylformamide (DMF)Aldehyde (-CHO)
Silyl HalidesTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)
DisulfidesDimethyl disulfide (CH₃SSCH₃)Methylthio (-SCH₃)
Boronic EstersTrimethyl borate (B(OCH₃)₃)Boronic acid (-B(OH)₂)

This table illustrates the versatility of the DoM strategy, provided the challenges of N-H acidity and ester reactivity can be overcome through appropriate protection and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Core

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. st-andrews.ac.uk To apply these reactions to the aromatic core of this compound, a precursor bearing a suitable leaving group, typically a halogen (Br, I) or a triflate (-OTf), at the desired position is required.

A synthetic strategy would involve preparing a halogenated version of the starting material, such as Methyl 3-bromo-4-aminobenzoate. This intermediate could then be converted to the corresponding thiourea, yielding Methyl 3-bromo-4-{[(methylamino)carbothioyl]amino}benzoate. This halogenated analogue would be a versatile substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C bond, leading to biaryl or styrenyl derivatives. scispace.com

Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, introducing further amino groups. scispace.com

Heck Coupling: Reaction with an alkene to form a new C-C bond and introduce a vinyl group.

These reactions offer a modular approach to diversifying the structure of the aromatic ring, enabling the synthesis of a large library of analogues for structure-activity relationship (SAR) studies.

Synthesis of Polymeric and Supramolecular Structures

The functional groups within this compound—specifically the hydrogen-bonding thiourea moiety and the polymerizable ester group—make it a candidate for the construction of larger, organized structures.

Utilization as a Monomer in Polymer Chemistry

While direct polymerization of this compound is not typical, it can be chemically modified to become a valuable monomer. The ester group is the primary handle for polymerization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a more reactive species suitable for step-growth polymerization.

For instance, the carboxylic acid derivative could be converted to an acyl chloride. This activated monomer could then undergo condensation polymerization with a suitable diol or diamine comonomer to form polyesters or polyamides, respectively, with the thiourea group pendant to the polymer backbone.

Alternatively, the ester could be reduced to an alcohol, which could then be converted into a methacrylate or acrylate group. This would produce a monomer suitable for chain-growth radical polymerization. Research on polymerizable acylthioureas used in dental materials has shown that the thiourea moiety can be successfully incorporated into polymer networks. researchgate.net Such polymers containing thiourea units could exhibit interesting properties, such as enhanced metal ion binding or specific catalytic activities.

Construction of Hydrogen-Bonded Frameworks

The N-H donor and C=S acceptor groups of the thiourea moiety are excellent candidates for forming robust and predictable hydrogen bonds. In the solid state, N,N'-disubstituted thioureas frequently self-assemble into centrosymmetric dimers through a pair of intermolecular N—H···S hydrogen bonds, forming a characteristic R²₂(8) graph set motif. nih.govnih.gov

The molecular structure of this compound allows for this dimeric association. The N-H proton from the methylamino group and the N-H proton attached to the benzene ring can both act as hydrogen bond donors, while the thiocarbonyl sulfur atom is the primary acceptor. This predictable hydrogen bonding can be exploited to construct well-defined supramolecular architectures, such as tapes, sheets, or 3D networks, depending on the influence of other intermolecular interactions. The presence of the methyl ester group may also lead to weaker C-H···O interactions, further stabilizing the crystal packing.

Typical Hydrogen Bond Parameters in N,N'-Aryl/Alkyl Thiourea Dimers:

ParameterTypical Range
N-H···S Distance2.4 - 2.8 Å
N···S Distance3.3 - 3.7 Å
N-H···S Angle150 - 170°

These parameters, derived from related structures, underscore the strength and directionality of the interactions that drive the formation of these supramolecular frameworks.

Design Principles for Novel Analogues

The design of novel analogues of this compound is guided by the goal of tuning its physicochemical and biological properties for specific applications, such as in medicinal chemistry or materials science. nih.govafricaresearchconnects.com Structure-activity relationship (SAR) studies are central to this process. analis.com.my

Key design principles include:

Aromatic Ring Substitution: As detailed in section 6.3, introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro, cyano groups) onto the aromatic ring can systematically alter the molecule's electronic properties, lipophilicity, and steric profile. For example, adding electron-withdrawing groups can increase the acidity of the N-H protons and influence hydrogen bonding strength. analis.com.my

Modification of the N'-Alkyl Group: Replacing the N'-methyl group with other alkyl or aryl groups can modulate steric hindrance and lipophilicity. This can affect the molecule's conformation and its ability to fit into a biological target's binding site.

Bioisosteric Replacement: The thiourea group (C=S) can be replaced by its oxygen analogue, a urea (B33335) group (C=O), to study the effect of the hydrogen bond acceptor strength on biological activity or supramolecular assembly. nih.gov Similarly, the ester group could be replaced with other bioisosteres like an amide or a sulfonamide.

Conformational Constraint: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation. This can increase binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

By applying these principles, new derivatives can be rationally designed and synthesized to optimize desired properties, leading to the development of novel compounds for a wide range of scientific applications. mdpi.com

Isosteric Replacements and Bioisosteric Design (Structural Focus)

Isosterism and bioisosterism are fundamental concepts in drug design, involving the substitution of atoms or groups with other atoms or groups that possess similar physical or chemical properties. This approach is instrumental in optimizing lead compounds by enhancing potency, selectivity, and pharmacokinetic profiles. The thiourea moiety within this compound is a prime target for such modifications.

The core principle of this strategy lies in replacing the thiourea group with functionalities that mimic its size, shape, and electronic distribution, thereby potentially retaining or improving its interaction with biological targets. Key bioisosteric replacements for the thiourea and its corresponding oxygen analog, urea, have been extensively explored in medicinal chemistry.

Classic Bioisosteres of the Thiourea/Urea Moiety:

One of the most common isosteric replacements for the thiourea group is its oxygen analog, the urea moiety. This substitution retains the hydrogen bonding capabilities of the parent group but alters its lipophilicity and metabolic stability. Further extension of this concept leads to the exploration of guanidine analogs, which introduce a positive charge at physiological pH, potentially leading to new interactions with biological targets.

Research has also identified several non-classical bioisosteres for the thiourea and urea functionalities. These replacements often aim to address liabilities associated with the parent groups, such as poor metabolic stability or potential toxicity. Notable examples include:

Cyanoguanidine: This group was successfully employed in the development of the H2 receptor antagonist cimetidine, replacing the thiourea moiety of its predecessor, metiamide, to reduce toxicity. nih.gov

2,2-Diamino-1-nitroethene: This functionality was incorporated into ranitidine, another prominent H2 receptor antagonist, as a bioisosteric replacement for the thiourea group. nih.gov

N-Aminosulfonylamidine: This moiety is present in the drug famotidine, demonstrating its validity as a thiourea bioisostere. nih.gov

2-Methylacrylamide: More recent studies have identified the 2-methylacrylamide group as a viable bioisostere for the thiourea functionality in certain contexts. nih.gov

The synthesis of these analogs from this compound would involve multi-step synthetic sequences. For instance, the synthesis of the urea analog would typically start from methyl 4-aminobenzoate and involve reaction with methyl isocyanate. The guanidine analog could be prepared by reacting methyl 4-aminobenzoate with a guanylating agent. The synthesis of analogs containing non-classical bioisosteres would require more tailored synthetic routes.

The following table summarizes key isosteric and bioisosteric replacements for the thiourea moiety relevant to the derivatization of this compound.

Original Moiety Bioisosteric Replacement Rationale for Replacement
ThioureaUreaModulate lipophilicity and metabolic stability
ThioureaGuanidineIntroduce a positive charge, potentially forming new interactions
ThioureaCyanoguanidineReduce potential toxicity, alter electronic properties
Thiourea2,2-Diamino-1-nitroetheneModify hydrogen bonding pattern and electronic character
ThioureaN-AminosulfonylamidineIntroduce a sulfonyl group, potentially improving pharmacokinetic properties
Thiourea2-MethylacrylamideMimic the spatial arrangement and hydrogen bonding potential

Scaffold Hopping Approaches for Structural Diversity

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally distinct scaffold while preserving the spatial arrangement of key functional groups responsible for biological activity. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.

Starting from this compound, several scaffold hopping strategies can be envisioned to generate structural diversity. The core scaffold can be considered as the central phenyl ring linking the methyl ester and the methylthiourea side chain.

Potential Scaffold Hopping Strategies:

Replacement of the Phenyl Ring with Heterocycles: The central benzene ring can be replaced with various five- or six-membered heterocycles, such as pyridine (B92270), pyrimidine, pyrazole, or thiazole (B1198619). This modification can significantly alter the electronic properties, solubility, and metabolic stability of the resulting analogs. The choice of the heterocycle and the substitution pattern would be crucial in maintaining the desired orientation of the side chains. For example, a pyridine ring could introduce a basic nitrogen atom, which could form new interactions with a biological target.

Ring Opening and Conformational Constraining: The phenyl ring could be conceptually "opened" to an aliphatic chain, and then re-closed to form different ring systems. This could lead to the generation of bicyclic or spirocyclic scaffolds that would rigidly hold the functional groups in specific conformations. Such constrained analogs can provide valuable information about the bioactive conformation of the molecule.

Introduction of Novel Central Scaffolds: More drastic scaffold hopping approaches could involve replacing the entire 4-aminobenzoate core with completely different structural motifs that can still present the methyl ester and the thiourea (or a bioisostere) in a similar spatial arrangement. For example, a bicyclic system like benzothiazole (B30560) could serve as a new scaffold. mdpi.com

The design of such scaffold hops is often guided by computational modeling to ensure that the new analogs can adopt a low-energy conformation that mimics the spatial arrangement of the key functional groups in the original molecule. The synthesis of these novel scaffolds would require the development of specific and often complex synthetic routes.

The following table illustrates some hypothetical scaffold hopping approaches starting from the basic structure of this compound.

Original Scaffold Hopped Scaffold Rationale for Hopping
PhenylPyridineIntroduce a basic center, alter electronic properties, improve solubility
PhenylThiazoleIntroduce a five-membered heterocycle, modulate physicochemical properties
PhenylBicyclic systems (e.g., Indole, Benzimidazole)Introduce conformational rigidity, explore larger chemical space
4-AminobenzoateHeterocyclic carboxamidesRetain key functionalities on a different core structure

Advanced Research Topics and Future Directions for Methyl 4 Methylamino Carbothioyl Amino Benzoate

Investigation of Supramolecular Assembly and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering offer fertile ground for exploring the non-covalent interactions of Methyl 4-{[(methylamino)carbothioyl]amino}benzoate. Understanding and controlling these interactions are key to designing novel materials with tailored properties.

The self-assembly of this compound is driven by its capacity to form robust and directional intermolecular interactions. In the solid state, these interactions dictate the crystal packing, leading to ordered three-dimensional lattices. The thiourea (B124793) group, with its combination of hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S), is a primary driver for the formation of predictable supramolecular synthons. Research in this area focuses on elucidating the packing motifs and understanding how they can be influenced by crystallization conditions. In solution, the same intermolecular forces can lead to the formation of discrete, ordered aggregates, a process that is fundamental to the bottom-up fabrication of nanomaterials.

Intermolecular InteractionDonor/Acceptor Groups InvolvedPotential Supramolecular Motif
Hydrogen Bonding N-H (donor), C=S (acceptor), C=O (acceptor)Chains, Dimers, Sheets
π-Stacking Benzene (B151609) RingStacked columns, Herringbone patterns
Dipole-Dipole Ester group (C=O), Thiourea group (C=S)Alignment of polar molecules

Exploration as a Building Block in Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a reactive thiourea unit and a modifiable aromatic ester, makes it an attractive synthon for constructing larger, more complex molecular systems.

Thiourea derivatives are known to be effective building blocks for macrocycles due to their strong and directional hydrogen bonding capabilities, which can act as templates or recognition sites. Macrocyclic bis-thioureas, for instance, have been shown to catalyze stereospecific glycosylation reactions. nih.gov The structure of this compound allows for its potential incorporation into such macrocyclic frameworks. By linking two or more of these units, it may be possible to create host molecules with cavities capable of encapsulating guest ions or small molecules, with the thiourea groups providing binding sites. Synthesis of such macrocycles could be achieved through reactions that couple the aromatic rings or by modifying the ester functionality. jyu.finih.gov

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.gov The synthesis of dendrimers can be approached through divergent or convergent strategies, both of which rely on monomers with multiple reactive sites. youtube.commdpi.commdpi.com this compound could be functionalized to act as a branching unit in dendrimer synthesis. For example, modification of the benzene ring to include additional reactive groups would allow it to be connected to a central core and subsequently built upon in a generational manner. The thiourea moieties on the periphery of such a dendrimer could impart unique recognition, catalytic, or material properties.

Further Theoretical Modeling of Specific Chemical Phenomena

While experimental work provides invaluable data, theoretical and computational modeling can offer deeper insights into the behavior of this compound at a molecular level. Such studies are crucial for predicting properties and guiding experimental design.

Advanced Reaction Pathway Calculations

The synthesis of this compound and its subsequent reactions offer a rich field for computational investigation to elucidate reaction mechanisms and predict reactivity. Density Functional Theory (DFT) is a powerful tool for such studies, enabling the calculation of transition state geometries and activation energies. researchgate.netmdpi.com

A plausible synthetic route involves the nucleophilic addition of methylhydrazine to 4-isothiocyanatobenzoate (B1238551). Advanced computational models could map the potential energy surface of this reaction, identifying the key intermediates and transition states. Such calculations would provide insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions.

Furthermore, computational studies could explore the reactivity of the thiourea moiety, for instance, in reactions like aminolysis of the methyl ester group. researchgate.net By modeling the reaction pathways, researchers can predict the feasibility of various transformations and guide experimental efforts.

Table 1: Theoretical Methodologies for Reaction Pathway Analysis

Computational MethodApplication to this compoundExpected Insights
Density Functional Theory (DFT)Modeling the nucleophilic attack of methylhydrazine on 4-isothiocyanatobenzoate.Determination of activation barriers and reaction energies.
Time-Dependent DFT (TD-DFT)Simulating the electronic transitions during the reaction to understand photochemical possibilities.Identification of excited state reaction pathways.
Ab initio molecular dynamics (AIMD)Simulating the reaction dynamics in the presence of solvent molecules.Understanding the role of the solvent in the reaction mechanism.

Prediction of Spectroscopic Data for Elucidating Reaction Progress

Computational chemistry offers robust methods for predicting spectroscopic data, which can be invaluable for characterizing intermediates and monitoring the progress of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts using DFT calculations has become a standard tool in structural elucidation. nih.govresearchwithnj.com For this compound, calculations could predict the chemical shifts of the aromatic protons, the methyl groups, and the carbons in the benzoate (B1203000) and thiourea moieties. Discrepancies between predicted and experimental shifts can reveal subtle conformational or electronic effects. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the N-H, C=S, and C=O stretching modes are particularly sensitive to the chemical environment. DFT calculations can predict these frequencies, and changes in their positions during a reaction can be used to track the consumption of reactants and the formation of products. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. researchgate.net The π-conjugated system of the benzoate ring is expected to give rise to absorption bands in the UV region. Changes in conjugation or the electronic nature of substituents during a reaction would be reflected in shifts of these absorption maxima, providing another avenue for reaction monitoring.

Table 2: Predicted Spectroscopic Data for Reaction Monitoring

Spectroscopic TechniqueKey Functional Groups and Predicted FeaturesApplication in Reaction Monitoring
¹H NMRAromatic protons, N-H protons, and methyl protons with distinct chemical shifts.Disappearance of reactant signals and appearance of product signals.
¹³C NMRCarbonyl carbon of the ester, thiocarbonyl carbon, and aromatic carbons.Tracking the conversion of functional groups.
IR SpectroscopyN-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C=S stretch (~1100-1200 cm⁻¹).Monitoring the formation and disappearance of key functional groups.
UV-Vis Spectroscopyπ-π* transitions of the aromatic ring.Shifts in absorption maxima indicating changes in the conjugated system.

Unexplored Reactivity Patterns and Synthetic Opportunities

The unique combination of a thiourea and a benzoate ester in one molecule suggests a range of unexplored reactivity patterns that could lead to novel synthetic methodologies.

Unconventional Chemical Transformations

Cycloaddition Reactions: Thiourea derivatives can participate in cycloaddition reactions, acting as synthons for various heterocyclic compounds. mdpi.comresearchgate.netrsc.orgresearchgate.netrsc.org For example, the thiocarbonyl group could potentially undergo [3+2] cycloaddition with suitable 1,3-dipoles, leading to the formation of five-membered sulfur-containing heterocycles. nih.gov

C-H Activation: Recent advances in catalysis have enabled the functionalization of C-H bonds. nih.gov The aromatic ring of this compound presents several C-H bonds that could be targets for direct functionalization, offering a streamlined approach to more complex derivatives without the need for pre-functionalized starting materials.

Organocatalysis: Thiourea derivatives are well-established as powerful organocatalysts, capable of activating substrates through hydrogen bonding. researchgate.netrsc.orgdcu.iegoettingen-research-online.de The thiourea moiety in the target molecule could potentially be exploited in self-catalyzed or externally catalyzed reactions, opening up new avenues for asymmetric synthesis.

Development of Novel Synthetic Methodologies

The synthesis of N-aryl-N'-alkylthioureas can be approached through various methods, and there is scope for developing more efficient and greener alternatives. nih.govnih.govorganic-chemistry.org

Catalytic Approaches: The development of new catalysts for the formation of the thiourea linkage could improve reaction efficiency and substrate scope. For instance, the use of transition metal catalysts or novel organocatalysts could enable the reaction to proceed under milder conditions. nih.gov

Flow Chemistry: The synthesis of this compound could be adapted to a continuous flow process. Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for automated synthesis, making it an attractive methodology for the production of fine chemicals.

Potential for Material Science Applications (Conceptual/Theoretical Focus)

The molecular structure of this compound, featuring a π-conjugated aromatic system and a polarizable thiourea group, suggests its potential as a building block for novel materials with interesting optoelectronic properties.

Design of Optoelectronic Materials (Theoretical Considerations)

Organic Light-Emitting Diodes (OLEDs): The benzoate moiety provides a conjugated backbone that can be tuned to achieve desired emission colors. The thiourea group, with its potential for strong intermolecular hydrogen bonding, could influence the solid-state packing and morphology of thin films, which are critical factors for device performance. researchgate.net Computational screening of similar structures could help in designing molecules with optimized HOMO-LUMO energy levels for efficient charge injection and transport. nih.govresearchgate.net

Organic Photovoltaics (OPVs): As a component in donor-acceptor systems, derivatives of this compound could be explored. The electronic properties of the molecule can be tailored by introducing electron-donating or electron-withdrawing groups on the aromatic ring to match the energy levels of other materials in a solar cell device. imperial.ac.ukst-andrews.ac.uk

Sensors: The thiourea group is known to interact with heavy metal ions. This property could be exploited in the design of chemosensors, where the binding of a metal ion to the thiourea moiety would induce a change in the optical or electronic properties of the molecule.

Molecular Recognition Systems (Design Principles)

The primary design principle for employing this compound as a molecular receptor revolves around its capacity for hydrogen bonding, a feature dominated by the two N-H protons of the thiourea group. These protons are effective hydrogen bond donors, capable of forming strong interactions with anionic guest species.

Hydrogen Bonding and Acidity:

The thiourea group is a superior hydrogen bond donor compared to its urea (B33335) analogue due to the greater acidity of its N-H protons. rsc.orgacs.org The electron-withdrawing nature of the thiocarbonyl group enhances the acidity of these protons, making them more effective in binding anions. acs.org In the case of this compound, the presence of the methyl ester group in the para position of the benzene ring further influences the electronic environment of the thiourea moiety.

Role of Substituents:

The design of thiourea-based receptors can be fine-tuned by the strategic placement of electron-withdrawing or electron-donating groups on the aromatic rings. nih.gov Electron-withdrawing groups increase the acidity of the N-H protons, generally leading to stronger binding of anions. nih.govbiointerfaceresearch.com The methyl ester group (-COOCH₃) on the phenyl ring of this compound acts as a moderate electron-withdrawing group, which is expected to enhance the hydrogen-bonding capability of the thiourea N-H protons. nih.gov

Aromatic substituents also play a crucial role in delocalizing any charge that may develop during the interaction with a guest, for instance, in the case of deprotonation by a highly basic anion. nih.gov This delocalization can stabilize the resulting complex.

Binding Stoichiometry and Selectivity:

Simple thiourea derivatives often bind anions in a 1:1 or 1:2 stoichiometry. acs.orgfrontiersin.org The specific ratio is influenced by the geometry of the anion and the ability of the receptor to form a suitable binding pocket. The selectivity of a receptor for a particular anion is governed by factors such as size, shape, and basicity of the anion, and how well it complements the binding site of the receptor. For instance, tetrahedral oxoanions might interact differently than linear or spherical anions. frontiersin.org

Solvent Effects:

The choice of solvent is critical in molecular recognition studies, as the solvent can compete with the guest for binding to the receptor. Aprotic polar solvents like DMSO are often used in these studies to minimize such competition and allow for the intrinsic binding properties of the receptor to be observed.

Characterization of Molecular Recognition:

The interaction between a thiourea-based receptor and a guest molecule is typically studied using various spectroscopic techniques.

¹H NMR Spectroscopy: The binding of an anion to the thiourea N-H protons results in a downfield shift of their signals in the ¹H NMR spectrum, providing direct evidence of hydrogen bonding. nih.govmdpi.com

UV-Vis Spectroscopy: Changes in the electronic environment of the receptor upon guest binding can lead to shifts in its UV-Vis absorption spectrum. frontiersin.orgmdpi.com This is particularly true if the receptor incorporates a chromophore.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are valuable tools for predicting the geometry of the host-guest complex and understanding the nature of the binding interactions. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.